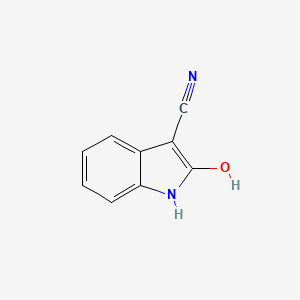

2-hydroxy-1H-indole-3-carbonitrile

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical and Biological Research

The indole scaffold, a bicyclic aromatic structure comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical and biological research. benthamdirect.commdpi.com Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan, neurotransmitters like serotonin, and a multitude of complex alkaloids. benthamdirect.com This natural abundance has inspired chemists to explore the indole framework extensively, leading to the discovery and synthesis of a vast number of compounds with a wide spectrum of therapeutic applications. benthamdirect.comijpsr.com

Indole derivatives are recognized as a versatile class of compounds in medicinal chemistry, demonstrating efficacy in targeting diverse biological pathways. mdpi.comnih.gov Their ability to mimic peptide structures and interact with various enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions makes them highly valuable in drug design. researchgate.netchula.ac.th Consequently, indole-based compounds have been developed as anti-inflammatory agents, phosphodiesterase inhibitors, anticancer therapeutics, and treatments for neurodegenerative diseases, among others. benthamdirect.commdpi.comnih.gov The continuous evolution of synthetic methodologies provides chemists with the tools to create novel indole derivatives, further expanding the potential for new drug discovery. mdpi.comrsc.org

The Position of 2-hydroxy-1H-indole-3-carbonitrile within Indole Chemistry Research

This compound, with its characteristic hydroxyl group at the 2-position and a nitrile group at the 3-position, represents a distinct and intriguing subset of the indole family. uni.lu The presence of these two functional groups in proximity on the indole core suggests a unique chemical reactivity profile. The 2-hydroxyindole moiety, also known as an oxindole (B195798), can exist in tautomeric forms, which can influence its reactivity and biological interactions. mdpi.com The nitrile group at the C3 position is a versatile functional handle that can be transformed into other chemical entities, making it a valuable precursor in organic synthesis. nih.gov

Research into indole-3-carbonitrile derivatives has shown their potential as potent inhibitors of various enzymes, including Tropomyosin receptor kinase (TRK), which is a target in cancer therapy. nih.gov While specific biological studies on this compound are not extensively documented in the provided results, the known activities of related compounds suggest its potential for investigation in various therapeutic areas. For instance, other substituted indole-3-carbonitriles have been explored for their anticancer properties. nih.gov

The synthesis of indole-3-carbonitrile compounds can be achieved through various methods, including the dehydration of indole-3-carboxaldehyde (B46971) oxime or via one-step reactions from indole-3-carboxaldehyde. orgsyn.orggoogle.com The specific synthesis of the 2-hydroxy variant would likely involve strategies that introduce the hydroxyl group at the C2 position, a common feature of oxindole synthesis, followed or preceded by the introduction of the C3-carbonitrile.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₆N₂O |

| Molecular Weight | 158.16 g/mol scbt.com |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)O)C#N uni.lu |

| InChI Key | ZCIPJYDSOBAXDS-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | 2.3 uni.lu |

| Hydrogen Bond Donors | 2 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Rotatable Bonds | 0 chemscene.com |

Research Gaps and Future Directions in this compound Studies

Despite the foundational importance of the indole scaffold, the specific derivative this compound remains a relatively underexplored area of research. A significant research gap exists in the comprehensive evaluation of its biological activity. While related indole-3-carbonitriles have shown promise, a systematic screening of this compound against a wide range of biological targets is warranted.

Future research should focus on several key areas. Firstly, the development of efficient and scalable synthetic routes to this compound and its analogues is crucial for enabling further studies. Exploring modern synthetic techniques such as C-H activation, biocatalysis, and flow chemistry could lead to more sustainable and efficient syntheses. numberanalytics.com Secondly, a thorough investigation into its chemical reactivity, particularly the interplay between the hydroxyl and nitrile groups, could unveil novel chemical transformations and applications in organic synthesis.

Furthermore, computational and in vitro studies are needed to elucidate the mechanism of action of this compound and to identify its potential molecular targets. The structural alerts provided by the 2-hydroxy and 3-carbonitrile substituents could guide the design of focused compound libraries for screening against specific diseases. The exploration of its potential in materials science also represents an open avenue for future research. numberanalytics.com A deeper understanding of this particular indole derivative will undoubtedly contribute to the broader field of medicinal chemistry and the development of novel therapeutic agents. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIPJYDSOBAXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Hydroxy 1h Indole 3 Carbonitrile and Analogous Structures

Electrophilic Aromatic Substitution Mechanisms on the Indole (B1671886) Nucleus

The indole ring system is significantly more reactive towards electrophiles than benzene (B151609), with a reaction rate estimated to be 10¹³ times greater. pearson.com This heightened reactivity is attributed to the electron-donating character of the nitrogen atom, which increases the electron density of the heterocyclic ring. quora.comnih.gov Electrophilic attack predominantly occurs at the C-3 position of the indole nucleus. ic.ac.ukquimicaorganica.org This regioselectivity is explained by the stability of the resulting intermediate. When an electrophile attacks at C-3, the positive charge can be delocalized over the nitrogen atom, forming a stable cation without disrupting the aromaticity of the benzene ring. quora.comic.ac.uk In contrast, attack at the C-2 position leads to an intermediate where the aromatic sextet of the benzene ring is disrupted, resulting in a less stable structure. ic.ac.uk

The general mechanism for electrophilic aromatic substitution on the indole nucleus involves the initial attack of the electrophile on the electron-rich C-3 position, forming a Wheland intermediate (also known as a sigma complex). ic.ac.uk This is typically the rate-determining step. quora.com The subsequent loss of a proton from the C-3 position restores the aromaticity of the pyrrole (B145914) ring, yielding the 3-substituted indole product.

Common electrophilic substitution reactions on indoles include:

Nitration: Typically carried out with nitric acid in acetic anhydride. quimicaorganica.org

Halogenation: Performed with mild halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). quimicaorganica.org

Sulfonation: Achieved using a sulfur trioxide-pyridine complex. quimicaorganica.org

Vilsmeier-Haack Formylation: Introduces a formyl group at the C-3 position using phosphorus oxychloride and dimethylformamide. quimicaorganica.org

Mannich Reaction: Involves the reaction with formaldehyde (B43269) and a secondary amine. quimicaorganica.org

Reactivity of the Pyrrole Ring in Indole-3-carbonitrile Systems

The pyrrole ring in indole is inherently electron-rich, making it highly susceptible to electrophilic attack. pharmaguideline.com The nitrogen lone pair actively participates in the π-electron system, significantly increasing the electron density at the carbon atoms, particularly at the C-3 position. quora.com However, the presence of a nitrile group (-C≡N) at the C-3 position, as seen in indole-3-carbonitrile systems, introduces a strong electron-withdrawing effect. This deactivates the pyrrole ring towards further electrophilic substitution.

Despite this deactivation, the pyrrole ring can still undergo certain reactions. For instance, the C2–C3 π-bond can participate in cycloaddition reactions. rsc.org The reactivity of the pyrrole ring in these systems is a balance between the inherent electron-rich nature of the indole nucleus and the deactivating influence of the nitrile substituent.

| Feature | Influence on Pyrrole Ring Reactivity |

| Nitrogen Lone Pair | Increases electron density, activating the ring towards electrophilic attack. quora.com |

| Fused Benzene Ring | Contributes to the overall aromaticity and stability. ic.ac.uk |

| Nitrile Group at C-3 | Strong electron-withdrawing group, deactivating the ring towards electrophilic substitution. |

Transformations Involving the Nitrile (–C≡N) Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to diverse molecular architectures.

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. ebsco.comyoutube.com Careful control of reaction conditions, such as using milder conditions, can selectively yield the corresponding amide. youtube.com For instance, hydrolysis with potassium hydroxide (B78521) in tert-butyl alcohol has been reported as a simple method for converting nitriles to amides. acs.org The mechanism under basic conditions involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by protonation to form the amide. youtube.com More vigorous conditions, such as stronger acids or bases and higher temperatures, will lead to the complete hydrolysis of the nitrile to the corresponding carboxylic acid. ebsco.comyoutube.com

The nitrile group can be reduced to a primary amine (aminomethyl derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). ebsco.com This transformation is a valuable synthetic tool for introducing an aminomethyl group into a molecule. Catalytic hydrogenation can also be employed for this reduction. For example, N-hydroxy-2-aminoindoles can be reduced to the corresponding 2-aminoindoles via catalytic hydrogenation. lookchem.com

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. rsc.org A common example is the [3+2] cycloaddition with nitrile oxides to form oxadiazoles. researchgate.netresearchgate.net These reactions can be influenced by substituents on the nitrile and the presence of Lewis acids. nih.gov For instance, electron-withdrawing substituents on the nitrile can make the reaction more favorable. nih.gov The cycloaddition of nitrile oxides to alkenes is a well-established method for the synthesis of isoxazolines. mdpi.com

Reactivity of the Hydroxyl (–OH) Group at C-2

The hydroxyl group at the C-2 position of the indole nucleus introduces another layer of reactivity and the potential for tautomerism. 2-Hydroxyindoles can exist in equilibrium with their tautomeric form, 2-oxindoles (indol-2-ones). In the case of 2-hydroxy-1H-indole-3-carbonitrile, it can exist in equilibrium with 2-oxo-2,3-dihydro-1H-indole-3-carbonitrile.

The hydroxyl group itself can undergo typical reactions of alcohols, such as alkylation and acylation. For example, the N-hydroxy group in N-hydroxy-2-aminoindoles can be alkylated with alkyl halides or methylated with diazomethane. lookchem.com The reactivity of hydroxyl groups can be influenced by their position in the molecule. Computational studies on iridoid glycosides, which contain multiple hydroxyl groups, have shown that the reactivity of primary hydroxyl groups can differ based on their location within the molecular structure. nih.gov

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound, existing in its lactim tautomer, is amenable to O-alkylation and O-acylation, yielding 2-alkoxy and 2-acyloxy derivatives, respectively. These reactions are crucial for introducing a variety of functional groups at the C2-position of the indole ring.

O-Alkylation typically proceeds via the reaction of the corresponding indol-2-oxide anion with an alkylating agent. The anion is generated in situ using a suitable base. While specific examples for this compound are not extensively documented, the general principles can be inferred from related systems. For instance, the O-alkylation of N-substituted hydroxylamines and oximes with alkyl halides or epoxides under basic conditions is a well-established method. researchgate.net A one-pot synthesis of multisubstituted 1-alkoxyindoles involves the in-situ alkylation of 1-hydroxyindole (B3061041) intermediates with alkyl halides in the presence of a base like DBU. nih.gov

O-Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride. These reactions can often be performed under acidic conditions to protonate the nitrogen atom, thereby preventing N-acylation and promoting chemoselective O-acylation. nih.gov For example, the reaction of hydroxyamino acids with acyl chlorides in anhydrous trifluoroacetic acid leads to the corresponding O-acyl derivatives. nih.gov Friedel-Crafts acylation conditions can also be employed, although this typically leads to C-acylation of the indole ring at the electron-rich C3 position. nih.govorganic-chemistry.orgmasterorganicchemistry.com

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| O-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | 2-Alkoxy-1H-indole-3-carbonitrile | Proceeds via the indol-2-oxide anion. |

| O-Acylation | Acyl chloride or Anhydride, Acidic medium (e.g., CF₃COOH) or Lewis acid | 2-Acyloxy-1H-indole-3-carbonitrile | Acidic conditions can prevent N-acylation. |

Tautomerism between 2-hydroxy-1H-indole and Oxindole (B195798) Forms

This compound exists in a tautomeric equilibrium with its keto form, 2-oxindole-3-carbonitrile. This phenomenon, known as lactam-lactim tautomerism, is a critical determinant of the compound's reactivity. The equilibrium generally favors the lactam (oxindole) form, which is thermodynamically more stable. nih.gov

The predominance of the oxindole tautomer is supported by spectroscopic data and computational studies on related 2-hydroxyindole systems. researchgate.netnih.govresearchgate.net The oxindole structure is present in numerous pharmacologically active natural products. nih.gov The acidic nature of the C3 proton in the oxindole form allows for its ready deprotonation, leading to an anion that can react with various electrophiles.

The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the indole ring. nih.gov For instance, in non-polar solvents, intramolecular hydrogen bonding can favor the enol (lactim) tautomer, while polar solvents that can engage in intermolecular hydrogen bonding may shift the equilibrium towards the keto (lactam) form. nih.gov

Mechanistic Insights into Indole Derivatization Reactions

The rich chemistry of the indole nucleus allows for a diverse array of derivatization reactions. Understanding the mechanisms of these transformations is key to controlling the regioselectivity and stereoselectivity of the products.

Aza-Michael Additions and Rearomatization Sequences

The conjugate addition, or Michael addition, of nitrogen nucleophiles to electron-deficient alkenes is a powerful tool for C-N bond formation. In the context of indole chemistry, the indole nitrogen or a side-chain amine can act as the nucleophile in an aza-Michael reaction.

A common synthetic strategy involves the aza-Michael addition of an amine to an activated alkene, followed by an intramolecular cyclization and subsequent rearomatization to generate a functionalized indole. For example, the reaction of an indoline (B122111) with a Michael acceptor, followed by oxidation of the resulting adduct, can yield N-substituted indoles. nih.gov The conjugate addition of indoles to α,β-unsaturated ketones is efficiently catalyzed by Brønsted acid ionic liquids, providing β-indolylketones in high yields. nih.gov

The rearomatization step is crucial for the stability of the final product and can be achieved through various methods, including oxidation or elimination of a leaving group. This sequence allows for the construction of complex indole derivatives from simple precursors.

| Step | Description | Common Reagents/Conditions |

| Aza-Michael Addition | Nucleophilic attack of an amine on an activated alkene. | Base or Acid catalysis. |

| Cyclization | Intramolecular ring formation. | Often spontaneous or promoted by heat or a catalyst. |

| Rearomatization | Restoration of the aromatic indole ring. | Oxidation (e.g., with DDQ, MnO₂) or elimination. |

Carbon-Hydrogen (C–H) Activation Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indoles, avoiding the need for pre-functionalized substrates. beilstein-journals.orgchemrxiv.orgnih.govrsc.org Transition metal catalysts, particularly palladium and rhodium, are frequently employed to achieve regioselective C-H activation at various positions of the indole ring. beilstein-journals.orgbeilstein-journals.org

The C2 and C3 positions of the indole nucleus are the most nucleophilic and are often the sites of C-H functionalization. However, with the use of directing groups, it is possible to achieve selective C-H activation at the less reactive C4, C5, C6, and C7 positions of the benzene ring. nih.gov For example, a pivaloyl group at the indole nitrogen can direct palladium-catalyzed C-H arylation to the C4 position. nih.gov

The mechanism of these reactions typically involves the coordination of the metal catalyst to the indole, followed by C-H bond cleavage to form a metallacyclic intermediate. Subsequent reaction with a coupling partner and reductive elimination yields the functionalized indole and regenerates the active catalyst.

| Position | Catalyst/Directing Group | Reaction Type | Reference |

| C2 | Palladium | Alkenylation, Arylation | beilstein-journals.org |

| C3 | Rhodium | Cyclopropanation | beilstein-journals.org |

| C4 | Palladium with Pivaloyl directing group | Arylation | nih.gov |

| C7 | Palladium with N-chelating group | Arylation | nih.gov |

Intramolecular Cyclization Processes

Intramolecular cyclization reactions are fundamental to the synthesis of the indole core and its fused derivatives. These reactions often involve the formation of a new bond between a nitrogen atom and a carbon atom within the same molecule.

A variety of starting materials can undergo intramolecular cyclization to form indoles. For example, the palladium-catalyzed cyclization of 2-alkenylanilines can proceed through an oxidation-intramolecular cyclization-elimination sequence. nih.gov Another approach involves the Rh(II)-catalyzed reaction of indoles with halodiazoacetates, which is proposed to proceed via a cyclopropanation at the C2-C3 bond followed by a ring-opening and elimination sequence to yield quinoline-3-carboxylates. beilstein-journals.org

The mechanism of these cyclizations is highly dependent on the specific substrates and reaction conditions. They can be initiated by nucleophilic attack, radical processes, or transition metal-mediated C-H activation. The intramolecular nature of these reactions often leads to high efficiency and stereocontrol. A facile oxidative cyclization of 2-aminophenyl-1,3-diones using CAN and TEMPO as oxidants has been developed for the construction of C2-quaternary 2-hydroxy-indolin-3-ones. rsc.org

Derivatization Strategies and Scaffold Modification for Research Advancement

Functionalization at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring is a key site for derivatization. Its functionalization can significantly alter the molecule's properties, including solubility, stability, and biological activity. Alkylation and arylation are common strategies employed for this purpose.

The N-1 position can be alkylated using various reagents and conditions. For instance, reactions with propargyl bromide or benzyl (B1604629) bromide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) can introduce alkyne or benzyl groups, respectively. nih.gov This modification is often a preliminary step to either block the N-H group or introduce a handle for further transformations. nih.gov

More advanced methods include indium-catalyzed N-alkylation using para-quinone methides (p-QMs) in a solvent like tetrahydrofuran (B95107) (THF), which can lead to N-1 alkylated indole derivatives in high yields. acs.org The choice of solvent and catalyst is crucial for achieving high regioselectivity between N-1 and C-6 alkylation. acs.org While the 2-hydroxy-1H-indole-3-carbonitrile itself possesses multiple reactive sites (N-1, O-H at C-2, and the aromatic ring), studies on related 3-hydroxyindole-2-carboxylates show that N-alkylation is a common outcome, alongside O-alkylation. researchgate.net The specific reaction conditions often dictate the major product. researchgate.net

Substituent Effects and Introduction of Functionalities at C-2

Functionalization at the C-2 position of the indole nucleus is a synthetically challenging but important goal for creating structural diversity. The inherent reactivity of the indole ring often favors substitution at the C-3 position, necessitating specialized methods for C-2 modification.

For scaffolds related to this compound, such as 2-hydroxy-indolin-3-ones, oxidative cyclization of 2-aminophenyl-1,3-diones provides a direct route to installing quaternary substituents at the C-2 position. rsc.org This method uses oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) and TEMPO to construct C2-quaternary 2-hydroxy-indolin-3-ones efficiently. rsc.org

Furthermore, the electronic nature of substituents at other positions can direct functionalization towards C-2. In studies on free (NH) indoles, a directing group at the C-3 position, such as an aldehyde or ester, can facilitate palladium-catalyzed C-H arylation at the C-2 position. acs.org Notably, the reaction of 1H-indole-3-carboxylic acid with aryl iodides under these conditions leads to decarboxylation followed by C-2 arylation, highlighting a potential pathway for modifying scaffolds where a carboxyl group could be a precursor to the nitrile. acs.org Conversely, steric hindrance from bulky groups at the C-3 position can inhibit C-2 functionalization, a critical consideration in planning synthetic routes. frontiersin.org

Substitution and Coupling Reactions at C-3

While this compound already contains a cyano group at the C-3 position, this site remains a prime target for introducing a wide array of substituents, typically by starting with a precursor bearing a leaving group, such as a halogen. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

By analogy with studies on 3-iodo-indole-2-carbonitriles, a 3-halo-2-hydroxyindole scaffold could undergo a variety of transformations: nih.gov

Suzuki-Miyaura Coupling : This reaction couples the indole with organoboron compounds (boronic acids or esters) to form new C-C bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups. nih.govnih.gov

Sonogashira Coupling : This reaction introduces alkynyl groups by coupling the indole with terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst. nih.gov

Heck Coupling : This reaction forms substituted alkenes by coupling the indole with an alkene in the presence of a palladium catalyst. nih.gov

Stille Coupling : This method uses organotin compounds to introduce a variety of carbon-based fragments. nih.gov

These reactions provide access to a vast library of C-3 functionalized indoles, which is crucial for probing structure-activity relationships. nih.govmdpi.com

| Coupling Reaction | Catalyst System (Typical) | Group Introduced at C-3 | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃, K₃PO₄) | Aryl, Heteroaryl, Alkyl | nih.govnih.gov |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl | nih.gov |

| Heck | Pd(OAc)₂, Ligand (e.g., PPh₃) | Alkenyl (Vinyl) | nih.gov |

| Stille | Pd(PPh₃)₄ or PdCl₂(CH₃CN)₂ | Aryl, Alkenyl, Alkynyl | nih.gov |

Incorporation of this compound into Fused and Spiro-fused Heterocyclic Systems

The functional groups of this compound serve as valuable handles for constructing more complex, polycyclic systems. The nitrile group at C-3, in particular, can participate in cyclization reactions to form fused heterocycles. For example, intramolecular cyclization of an amine onto a nitrile group is a known strategy for forming fused pyrrole (B145914) rings. mdpi.com This suggests that this compound could be a precursor to pyrrolo[3,2-b]indole derivatives.

Indole scaffolds are also extensively used in the synthesis of fused seven-membered rings, such as oxadiazepines and thiadiazepines, through multicomponent reactions. nih.govrsc.org Similarly, the indole nucleus can act as a key building block in the formation of spirocyclic systems. Copper-catalyzed multicomponent reactions involving indoles, aldehydes, and dienophiles can produce diverse spirotetrahydrocarbazoles, demonstrating the utility of the indole core in constructing three-dimensional complexity. nih.gov

Multicomponent Reaction (MCR) Applications for Complex Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular diversity. arkat-usa.orgnih.gov The indole nucleus is a common participant in MCRs, often acting as the nucleophilic component. arkat-usa.org

Examples of MCRs involving indoles include:

Povarov Reaction : A [4+2] cycloaddition to form tetrahydroquinolines. nih.gov

Mannich Reaction : Condensation with an aldehyde and an amine to form gramine-type derivatives. arkat-usa.org

Ugi and Passerini Reactions : Isocyanide-based MCRs that can incorporate the indole scaffold into peptide-like structures. arkat-usa.org

A one-pot synthesis of 2-((1H-indol-3-yl)(phenyl)methyl)malononitrile derivatives from indole, an aldehyde, and malononitrile (B47326) showcases a modern application of MCRs for complex derivatization. researchgate.net The this compound scaffold could potentially be employed in similar MCRs, leveraging the nucleophilicity of the indole core to rapidly assemble complex heterocyclic systems. nih.govresearchgate.net

| Reaction Type | Components (General) | Resulting System | Reference |

|---|---|---|---|

| Indole-based MCR | Indole, Aldehyde, Malononitrile | Indolyl-substituted malononitriles | researchgate.net |

| Levy-type Reaction | Indole, Aldehyde, Dienophile | Spiro- and Fused Carbazoles | nih.gov |

| Modular Assembly | Indole, Formaldehyde (B43269), Amino Hydrochloride | Indole-fused Oxadiazepines | nih.govrsc.org |

Strategic Derivatization for Exploring Structure-Activity Relationships (SAR)

The systematic derivatization of the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. SAR explores how specific changes in a molecule's structure affect its biological activity, guiding the optimization of lead compounds. The indole ring is a "privileged structure," frequently found in bioactive molecules, and its derivatives are often investigated as enzyme inhibitors or receptor antagonists. nih.gov

A typical SAR strategy involves synthesizing a library of analogs by modifying specific positions of the core scaffold and then screening them for biological activity. For the indole ring, the N-1, C-2, and C-3 positions are primary sites for modification. nih.gov

N-1 Substitution : Introducing different groups at the indole nitrogen can influence lipophilicity, metabolic stability, and interactions with biological targets.

C-2 and C-3 Substitution : Varying the substituents at these positions can directly impact binding affinity and selectivity by probing the steric and electronic requirements of a target's active site.

A case study on 3-substituted 1H-indole-2-carboxylic acid derivatives identified a potent and highly selective antagonist for the CysLT1 receptor, a target for asthma treatment. nih.gov This discovery was the result of a focused SAR campaign, demonstrating how strategic derivatization of an indole core can lead to optimized pharmacological agents. nih.gov The synthetic methods described in the preceding sections provide the essential tools for creating the chemical diversity needed for such SAR explorations.

Computational Chemistry and Modeling Studies in 2 Hydroxy 1h Indole 3 Carbonitrile Research

Quantum Chemical Calculations: A Foundation for Understanding

At the heart of these computational investigations are quantum chemical calculations, which apply the principles of quantum mechanics to predict the properties of molecules. These methods provide a fundamental understanding of the electronic structure and behavior of 2-hydroxy-1H-indole-3-carbonitrile.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govunicamp.br For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. tsijournals.comtandfonline.com These theoretical parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. nih.govunicamp.br The optimization process involves finding the lowest energy conformation of the molecule, which is crucial for all subsequent computational analyses. unicamp.br Studies on similar indole (B1671886) derivatives have shown that DFT calculations can accurately reproduce experimental geometries. nih.govunicamp.br

Interactive Data Table: Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C2-C3 | 1.41 Å |

| C3-C9 | 1.43 Å | |

| C8-N1 | 1.38 Å | |

| N1-H1 | 1.01 Å | |

| C2-O10 | 1.35 Å | |

| O10-H11 | 0.97 Å | |

| C9-N12 | 1.16 Å | |

| Bond Angle | C3-C2-N1 | 109.5° |

| C2-C3-C9 | 130.2° | |

| C2-N1-H1 | 125.0° | |

| Dihedral Angle | C4-C5-C6-C7 | 179.8° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability. nih.gov For this compound, the distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. This analysis is crucial for understanding its potential role in chemical reactions. researchgate.netresearchgate.net

Fukui functional analysis is a powerful tool within DFT that helps to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netbas.bg By calculating the condensed Fukui functions (f+, f-, and f0), researchers can pinpoint specific atoms that are most susceptible to attack. bas.bgdocumentsdelivered.com For this compound, this analysis can predict which atoms are most likely to be involved in chemical reactions, guiding synthetic strategies and providing insights into its potential biological activity. tandfonline.com A positive dual descriptor (Δf(r) > 0) indicates a site prone to nucleophilic attack, while a negative value suggests a site for electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. mdpi.comresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to indicate different charge regions. nih.gov Typically, red areas represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. nih.gov For this compound, the MEP surface can identify the electron-rich regions around the oxygen and nitrogen atoms and the electron-deficient regions around the hydrogen atoms. tandfonline.comnih.gov This provides a clear and intuitive guide to its intermolecular interaction patterns and chemical reactivity. mdpi.comchemrxiv.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govacs.org By mapping properties such as d_norm (normalized contact distance), d_i (distance from the surface to the nearest nucleus inside), and d_e (distance from the surface to the nearest nucleus outside) onto the surface, it provides a detailed picture of how molecules pack together. nih.gov The analysis generates 2D fingerprint plots that summarize the types and relative contributions of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net For this compound, this analysis can reveal the dominant intermolecular interactions that stabilize its crystal structure, providing valuable information for understanding its solid-state properties. tandfonline.com

Spectroscopic Property Predictions (NMR, IR, UV-Vis) using Computational Methods

Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and ab initio approaches, are widely used to predict the spectroscopic properties of organic molecules. researchgate.net These calculations can provide valuable information on the Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

For indole derivatives, methods like DFT with the B3LYP functional and a 6-311G** basis set have been shown to yield chemical shifts and vibrational frequencies that are in good agreement with experimental data. researchgate.net Similarly, the Hartree-Fock (HF) method can be employed, although DFT approaches are often superior for calculating vibrational properties. researchgate.net The prediction of electronic absorption spectra (UV-Vis) is typically handled using Time-Dependent Density Functional Theory (TD-DFT). mku.edu.trmku.edu.tr

A critical consideration for this compound is the potential for tautomerism. The molecule can exist in equilibrium between the enol form (2-hydroxyindole) and the more common keto form, 2-oxo-2,3-dihydro-1H-indole-3-carbonitrile (an isatin (B1672199) derivative). researchgate.netnih.gov Computational models must account for both tautomers, as their spectroscopic properties would differ significantly.

Predicted NMR Spectra: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mku.edu.trresearchgate.net Calculations would be performed on the optimized geometries of both the enol and keto tautomers to determine the expected chemical shifts for each.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound. Note: These are hypothetical values based on typical chemical shifts for the functional groups present. Actual values would be determined via specific DFT calculations.

| Atom Position | This compound (Enol Form) | 2-oxo-2,3-dihydro-1H-indole-3-carbonitrile (Keto Form) | ||

|---|---|---|---|---|

| ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹H Shift (ppm) | ¹³C Shift (ppm) | |

| N1-H | ~11.0 | - | ~10.5 | - |

| C2 | - | ~150 (C-OH) | - | ~175 (C=O) |

| C3 | - | ~90 | ~5.0 (CH) | ~45 |

| C3-CN | - | ~115 | - | ~118 |

| C4-H | ~7.6 | ~122 | ~7.8 | ~125 |

| C5-H | ~7.2 | ~124 | ~7.3 | ~126 |

| C6-H | ~7.3 | ~121 | ~7.4 | ~123 |

| C7-H | ~7.5 | ~112 | ~7.0 | ~115 |

Predicted IR Spectra: Calculations of harmonic vibrational frequencies help in assigning the bands observed in experimental IR spectra. mdpi.comresearchgate.net The predicted spectra for the enol and keto forms would show distinct differences, particularly in the regions corresponding to O-H, N-H, C=O, and C=C stretching vibrations. Calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model. mdpi.com

Table 2: Illustrative Predicted IR Vibrational Frequencies (cm⁻¹) for Key Functional Groups. Note: These are hypothetical values. Precise frequencies and intensities are obtained from computational frequency analysis.

| Functional Group | Vibrational Mode | Expected Frequency (Enol Form) | Expected Frequency (Keto Form) |

|---|---|---|---|

| O-H | Stretching | ~3400-3600 (sharp) | N/A |

| N-H | Stretching | ~3300-3500 | ~3200-3400 |

| C≡N | Stretching | ~2220-2260 | ~2220-2260 |

| C=O | Stretching | N/A | ~1700-1740 |

| C=C (Aromatic) | Stretching | ~1500-1600 | ~1500-1600 |

| C-O | Stretching | ~1200-1300 | N/A |

Predicted UV-Vis Spectra: TD-DFT calculations are employed to predict the electronic transitions and the corresponding maximum absorption wavelengths (λ_max). mku.edu.tr The π-conjugated system of the indole ring is the primary chromophore. The position of the hydroxyl group and the tautomeric form of the molecule would significantly influence the electronic structure and, consequently, the UV-Vis absorption profile. nih.gov

Table 3: Illustrative Predicted UV-Vis Absorption (λ_max) in a Polar Solvent. Note: These are hypothetical values based on the expected electronic transitions of the indole chromophore and its derivatives.

| Tautomer | Predicted λ_max (nm) | Associated Electronic Transition |

|---|---|---|

| Enol Form (2-hydroxyindole) | ~270-290 | π → π |

| ~220-240 | π → π | |

| Keto Form (2-oxoindoline) | ~280-300 | π → π |

| ~240-260 | n → π |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and intermolecular interactions. nih.govdntb.gov.ua

The process involves creating a simulation box containing the molecule of interest, often with solvent molecules to mimic solution conditions. The forces between atoms are described by a force field (e.g., CHARMM, AMBER), and Newton's laws of motion are solved iteratively to track the trajectory of each atom. nih.gov

Conformational Analysis: MD simulations allow for the exploration of the potential energy surface of the molecule, identifying low-energy, stable conformations. biomedres.ussapub.org For this compound, key conformational questions would involve the orientation of the hydroxyl group relative to the indole ring and the nitrile group. The planarity of the bicyclic indole core is generally rigid, but rotations around the C-O bond (in the enol form) can lead to different conformers. Analysis of the dihedral angles over the course of the simulation reveals the preferred spatial arrangements. nih.gov

Stability and Intermolecular Interactions: The stability of the molecule is intrinsically linked to its intramolecular and intermolecular interactions. MD simulations are particularly effective at characterizing non-covalent interactions such as hydrogen bonds and π-π stacking. mdpi.com

Hydrogen Bonding: The N-H group of the indole ring and the C-2 hydroxyl group (in the enol form) or the C-2 carbonyl group (in the keto form) can act as hydrogen bond donors and acceptors. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules or other molecules of the same compound.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with other aromatic systems. MD simulations can determine the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and calculate the interaction energies, which are crucial for understanding how the molecule might behave in a condensed phase or interact with a biological target. researchgate.net

By simulating the system at different temperatures, MD can also provide information on the dynamic stability of the molecule and the energy barriers between different conformational states. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-oxo-2,3-dihydro-1H-indole-3-carbonitrile |

| Indole |

| 5-aminoindole |

| 1,2-dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)diazenyl]-1H-indole |

| 5-methoxy-1H-indole-2-carboxylic acid |

| Indol-3-carboxylates |

| Indazole-3-carboxylates |

| 7-azaindole |

| Indole-3-propionic acid |

| 3-trifluoroacetylindole |

| Isatin |

| 7-hydroxy-8-(azophenyl)quinoline |

Future Directions and Emerging Research Avenues for 2 Hydroxy 1h Indole 3 Carbonitrile

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has been a subject of intense research for over a century, with classic methods like the Fischer indole synthesis still in use. youtube.com However, the future of synthesizing 2-hydroxy-1H-indole-3-carbonitrile will likely focus on developing greener and more efficient methodologies. tandfonline.com

Furthermore, the exploration of biocatalysis and chemoenzymatic strategies presents an exciting frontier. nih.gov Enzymes, such as monooxygenases and dioxygenases, are known to hydroxylate the indole ring at various positions. nih.gov Future research could focus on engineering specific enzymes to selectively hydroxylate an indole-3-carbonitrile precursor at the 2-position, offering a highly specific and environmentally benign synthetic route.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. tandfonline.comorientjchem.org | Scalability, requirement of specialized equipment. |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. rsc.orgbohrium.com | Optimization of reaction conditions for multiple steps. |

| Solid Acid Catalysis | Reusability of catalyst, milder reaction conditions, environmental benefits. bohrium.comtandfonline.com | Catalyst deactivation, substrate scope limitations. |

| Biocatalysis/Chemoenzymatic Synthesis | High selectivity (regio- and stereoselectivity), environmentally friendly. nih.gov | Enzyme stability, substrate specificity, and production cost. |

Advanced Mechanistic Investigations of Biological Interactions

Indole derivatives are known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net A crucial future research direction for this compound will be to elucidate the specific molecular mechanisms underlying its potential biological effects.

Given the structural motifs present in the molecule, it is plausible that it could act as an inhibitor of various enzymes. For instance, many indole derivatives are known to be kinase inhibitors, which are critical in cancer therapy. nih.govresearchgate.net Future studies could involve screening this compound against a panel of kinases to identify potential targets. Mechanistic studies would then follow to understand how the compound binds to the active site and inhibits enzyme function. Techniques such as X-ray crystallography of the compound bound to its target protein would be invaluable in this regard.

Moreover, the nitrile group can participate in unique interactions with biological macromolecules. Investigating its role in binding and modulation of target proteins will be a key area of research. This could involve studies on its potential to act as a covalent modifier or to form specific hydrogen bonds within a binding pocket. nih.gov

Synergistic Integration of Computational and Experimental Approaches

The integration of computational chemistry with experimental studies is a powerful strategy in modern drug discovery and materials science. ijirt.orgmdpi.com For this compound, this synergistic approach will be instrumental in accelerating research and development.

Computational methods such as molecular docking can be used to predict the binding affinity of the compound to various biological targets, helping to prioritize experimental screening efforts. ijirt.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can be employed to understand how modifications to the core structure of this compound affect its biological activity, guiding the rational design of more potent and selective derivatives. mdpi.comnih.gov

Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecule, helping to explain its reactivity and predict its behavior in different chemical environments. nih.gov This computational data, when combined with experimental validation, will provide a comprehensive understanding of the molecule's properties and potential applications.

Exploration of New Chemical Space through Rational Derivatization

The this compound core provides multiple points for chemical modification, allowing for the systematic exploration of new chemical space. nih.gov Rational derivatization strategies can be employed to fine-tune the compound's properties for specific applications.

Future research will likely involve the synthesis of a library of derivatives by modifying the substituents on the benzene (B151609) ring and the nitrogen atom of the indole nucleus. For example, the introduction of different functional groups on the aromatic ring could modulate the compound's electronic properties and its interactions with biological targets. Similarly, substitution at the N-1 position can influence the compound's solubility and pharmacokinetic properties. nih.gov

The development of structure-activity relationships (SAR) for these derivatives will be crucial. researchgate.netresearchgate.net By systematically altering the structure and evaluating the corresponding changes in activity, researchers can identify the key structural features required for a desired biological or material property.

Table 2: Potential Derivatization Strategies for this compound

| Position of Derivatization | Potential Modifications | Desired Outcome |

|---|---|---|

| N-1 Position | Alkylation, Acylation | Improved solubility, altered pharmacokinetic profile. |

| Benzene Ring (C4-C7) | Halogenation, Nitration, Alkoxylation | Enhanced binding affinity, modified electronic properties. |

| Hydroxyl Group (C2-OH) | Etherification, Esterification | Prodrug design, modulation of hydrogen bonding capacity. |

| Nitrile Group (C3-CN) | Hydrolysis to amide/acid, Reduction to amine | Introduction of new functional groups for further conjugation. |

Application as a Core Scaffold for Complex Molecule Synthesis

The unique functionality of this compound makes it an attractive building block for the synthesis of more complex molecules. nih.govorganic-chemistry.org The indole core is a privileged scaffold in medicinal chemistry, and this particular derivative offers multiple reactive handles for further chemical transformations. mdpi.com

The hydroxyl group can be used as a nucleophile or can be converted into a leaving group for substitution reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a versatile anchor point for the attachment of other molecular fragments. The indole ring itself can undergo various electrophilic substitution reactions.

Future research in this area could focus on using this compound as a starting material for the synthesis of novel polycyclic heterocyclic systems or as a key intermediate in the total synthesis of natural products. acs.orgrsc.org Its potential as a scaffold for the development of fluorescent probes is also an exciting avenue, given that indole derivatives are known to exhibit interesting photophysical properties. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-hydroxy-1H-indole-3-carbonitrile?

- Methodological Approach : Synthesis typically involves functionalizing indole precursors. For example, indolecarboxaldehydes (e.g., indole-3-carboxaldehyde, CAS 487-89-8) can serve as starting materials for introducing nitrile groups via nucleophilic substitution or condensation reactions. Knoevenagel or aldol-like reactions may also be employed to introduce the hydroxy and cyano moieties . Characterization of intermediates using HPLC or GC (>98% purity criteria) is critical to ensure reaction progress .

Q. How should researchers handle and store this compound to ensure safety?

- Safety Protocols :

- Storage : Keep in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation. Avoid exposure to moisture and oxidizing agents .

- Handling : Use PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Analytical Workflow :

- NMR : and NMR can confirm the hydroxy and cyano groups via chemical shifts (e.g., cyano carbons appear at ~110–120 ppm).

- FT-IR : Peaks near 2200 cm (C≡N stretch) and 3200–3400 cm (O-H stretch) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound derivatives?

- Crystallographic Workflow :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Employ SHELXL for small-molecule refinement. For example, torsion angles (e.g., C4–N1–C1–C2 = 179.41°) and intermolecular hydrogen bonds (e.g., O-H···N interactions) can be resolved using SHELX software .

- Validation : Check R-factors (<5%) and residual electron density maps to confirm structural accuracy .

Q. What strategies resolve contradictions in reactivity data between different indole-3-carbonitrile derivatives?

- Contradiction Analysis :

- Comparative Studies : Compare electronic effects (e.g., substituent positions) using Hammett plots or DFT calculations. For example, electron-withdrawing groups (e.g., nitro in 3-(2-nitroethenyl)-1H-indole-5-carbonitrile) may alter reactivity versus electron-donating groups .

- Kinetic Profiling : Monitor reaction rates under varying conditions (pH, temperature) to identify mechanistic outliers .

Q. How do computational methods aid in predicting the reactivity of this compound?

- Computational Strategies :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. For example, the hydroxy group’s lone pairs may enhance aromatic ring activation .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility and aggregation tendencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.